molecular formula C9H13NO B13674316 3-Isopropyl-5-methoxypyridine

3-Isopropyl-5-methoxypyridine

Cat. No.: B13674316
M. Wt: 151.21 g/mol
InChI Key: HSXISMSEXWDZSA-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of isopropyl and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 5-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the isopropyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Isopropyl-5-methoxypyridine finds applications in multiple scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-5-methylpyridine: Similar structure with a methyl group instead of a methoxy group.

    3-Isopropyl-5-ethoxypyridine: Similar structure with an ethoxy group instead of a methoxy group.

    3-Isopropyl-5-hydroxypyridine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Isopropyl-5-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and binding properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-5-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)8-4-9(11-3)6-10-5-8/h4-7H,1-3H3

InChI Key

HSXISMSEXWDZSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)OC

Origin of Product

United States

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